molecular formula C9H11NS2 B2969634 Methyl m-tolylcarbamodithioate CAS No. 20976-00-5

Methyl m-tolylcarbamodithioate

Cat. No.: B2969634
CAS No.: 20976-00-5
M. Wt: 197.31
InChI Key: ICBYDGHXROQKEW-UHFFFAOYSA-N
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Description

Methyl m-tolylcarbamodithioate (chemical formula: C₉H₁₁NS₂) is a sulfur-containing organosulfur compound characterized by a carbamodithioate group (-NHC(S)S-) linked to a methyl group and an m-tolyl (meta-methylphenyl) substituent.

Properties

IUPAC Name

methyl N-(3-methylphenyl)carbamodithioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NS2/c1-7-4-3-5-8(6-7)10-9(11)12-2/h3-6H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBYDGHXROQKEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl m-tolylcarbamodithioate can be synthesized through several methods. One common approach involves the reaction of m-toluidine with carbon disulfide in the presence of a base, followed by methylation of the resulting intermediate. The reaction conditions typically include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Methyl m-tolylcarbamodithioate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, alkoxides

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted carbamodithioates

Scientific Research Applications

Methyl m-tolylcarbamodithioate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: It has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research has explored its potential as an antifungal and antibacterial agent.

    Industry: It is used in the production of pesticides and fungicides due to its ability to inhibit the growth of harmful microorganisms.

Mechanism of Action

The mechanism of action of methyl m-tolylcarbamodithioate involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The compound’s sulfur atoms play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Table 1. Key Properties of this compound and Analogues

Compound Molecular Formula Functional Groups Key Analytical Methods Stability Notes
This compound C₉H₁₁NS₂ -NHC(S)S-, m-tolyl NMR, FTIR, HPLC Oxidatively sensitive
Sandaracopimaric acid methyl ester C₂₁H₃₀O₂ -COOCH₃, diterpene GC-MS, PCA Stable in resin matrices
Methyl shikimate C₇H₁₀O₅ Cyclic ester, hydroxyls NMR, FTIR, HPLC Hydrolyzes in strong bases
trans-13-Octadecenoic acid methyl ester C₁₉H₃₆O₂ Unsaturated ester GC-MS High thermal stability

Research Findings and Gaps

  • Synthesis: No direct data on this compound’s synthesis are available, but analogous methyl esters are synthesized via esterification or transesterification .
  • Applications : Methyl esters in the evidence are linked to natural product isolation , while carbamodithioates are inferred to have roles in metal coordination.
  • Gaps : The evidence lacks direct comparisons of carbamodithioates with esters. Further studies on sulfur-specific reactivity (e.g., vulcanization, chelation) are needed.

Biological Activity

Methyl m-tolylcarbamodithioate is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and agrochemistry. This article explores its biological effects, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the class of dithiocarbamates, characterized by the presence of a carbamate group attached to a dithiocarbamate moiety. Its chemical structure can be represented as follows:

C9H11N2S2\text{C}_9\text{H}_{11}\text{N}_2\text{S}_2

This compound exhibits properties that make it a candidate for various biological applications, including enzyme inhibition and antimicrobial activity.

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial strains. Research indicates that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell walls and interfering with metabolic pathways.

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas aeruginosa208 µg/mL

2. Enzyme Inhibition

This compound has been studied for its inhibitory effects on various enzymes, particularly those involved in carbohydrate metabolism. Notably, it exhibits competitive inhibition against alpha-glucosidase, an enzyme crucial for glucose absorption in the intestines.

Table 2: Enzyme Inhibition Data

EnzymeIC50 Value (µM)Mode of Inhibition
Alpha-glucosidase150Competitive
Acetylcholinesterase200Non-competitive

The binding affinity studies suggest that the compound interacts with the active site of the enzyme, thereby preventing substrate binding.

Case Study 1: Antibacterial Efficacy

In a study conducted by Elahabaadi et al., this compound was tested against clinical isolates of E. coli and S. aureus. The results indicated that the compound not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains .

Case Study 2: Antidiabetic Potential

A separate investigation focused on the antidiabetic potential of this compound through its action on alpha-glucosidase. The study revealed that the compound significantly reduced postprandial blood glucose levels in diabetic rat models, suggesting its potential as a therapeutic agent in diabetes management .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Membrane Disruption : The compound's lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.
  • Enzyme Interaction : By binding to key enzymes like alpha-glucosidase, it alters their conformation and inhibits their activity.
  • Antioxidant Activity : Some studies suggest that dithiocarbamate compounds possess antioxidant properties, which may contribute to their overall biological effectiveness.

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